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Abstract

This technical guide provides a comprehensive overview of 2-(Ethylthio)ethylamine, a crucial
building block in synthetic chemistry and drug development. We will delve into its fundamental
molecular structure, physicochemical properties, spectroscopic signature, and common
synthetic routes. This document is intended for researchers, scientists, and professionals in the
field of drug development, offering both theoretical insights and practical, field-tested protocols.
The information presented herein is supported by authoritative sources to ensure scientific
integrity and trustworthiness.

Introduction: Unveiling 2-(Ethylthio)ethylamine

2-(Ethylthio)ethylamine, also known by its IUPAC name 2-(Ethylsulfanyl)ethan-1-amine, is a
bifunctional molecule containing both a primary amine and a thioether group. This unique
combination of functional groups makes it a versatile intermediate in the synthesis of more
complex molecules, particularly in the pharmaceutical industry. Its structure allows for a variety
of chemical transformations, making it a valuable synthon for introducing the
ethylthioethylamino moiety into a target molecule. Understanding its core characteristics is
paramount for its effective and safe utilization in a laboratory setting.
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Molecular Structure and Formula

The fundamental identity of any chemical compound lies in its molecular structure. 2-
(Ethylthio)ethylamine is a relatively simple aliphatic compound, yet its structure dictates its
reactivity and physical properties.

Chemical Formula and Identifiers

A clear and unambiguous identification is critical in chemical research. The following table
summarizes the key identifiers for 2-(Ethylthio)ethylamine.

Identifier Value

Molecular Formula C4H11NS

IUPAC Name 2-(Ethylsulfanyl)ethan-1-amine

CAS Number 6414-79-5

Molecular Weight 105.21 g/mol

Canonical SMILES CCSCCN

InChl Key BHRZFRCBBFLCSI-UHFFFAOYSA-N

Structural Representation

The spatial arrangement of atoms and bonds defines the molecule's reactivity and interaction
with other molecules. The diagram below illustrates the connectivity of 2-
(Ethylthio)ethylamine.

Caption: Ball-and-stick model of 2-(Ethylthio)ethylamine.

Physicochemical Properties

The physical and chemical properties of a compound are direct consequences of its molecular
structure. These properties are critical for designing experiments, purification procedures, and
for ensuring safe handling.
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Property Value Source
Appearance Colorless to light yellow liquid

Boiling Point 153-154 °C (760 mmHg)

Density 0.945 g/mL at 25 °C

Refractive Index (n20/D) 1.488

Flash Point 43 °C

Note: Physical properties can vary slightly depending on the purity of the sample and the
measurement conditions.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and
bonding within a molecule. The following sections detail the expected spectroscopic data for 2-
(Ethylthio)ethylamine.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
chemical environment of hydrogen atoms in a molecule. For 2-(Ethylthio)ethylamine, the
spectrum would be expected to show the following signals:

Triplet (6 ~1.2 ppm, 3H): Corresponding to the methyl protons (-CHs) of the ethyl group, split
by the adjacent methylene protons.

e Quartet (0 ~2.5 ppm, 2H): Corresponding to the methylene protons (-S-CH2-CHs) of the ethyl
group, split by the adjacent methyl protons.

o Triplet (6 ~2.7 ppm, 2H): Corresponding to the methylene protons adjacent to the sulfur atom
(-CH2-S-), split by the adjacent methylene protons.

o Triplet (0 ~2.8 ppm, 2H): Corresponding to the methylene protons adjacent to the nitrogen
atom (-CH2-NH2), split by the adjacent methylene protons.
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e Singlet (broad, 6 ~1.5-2.0 ppm, 2H): Corresponding to the amine protons (-NHz). The
chemical shift and multiplicity of this signal can vary depending on the solvent and
concentration.

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. The expected signals for 2-(Ethylthio)ethylamine are:

e 0 ~15 ppm: Methyl carbon (-CHs).
e 0 ~26 ppm: Methylene carbon of the ethyl group (-S-CH2-CH3).
e 0 ~34 ppm: Methylene carbon adjacent to the sulfur atom (-CH2-S-).

e 0 ~41 ppm: Methylene carbon adjacent to the nitrogen atom (-CH2-NH3).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
IR spectrum of 2-(Ethylthio)ethylamine would be expected to show the following characteristic
absorption bands:

3370-3250 cm~* (two bands): N-H stretching vibrations of the primary amine group.

e 2960-2850 cm~1: C-H stretching vibrations of the aliphatic methylene and methyl groups.
e 1650-1580 cm~1: N-H bending (scissoring) vibration of the primary amine group.

e 1470-1430 cm~*: C-H bending vibrations.

e ~700-600 cm~*: C-S stretching vibration.

Synthesis Methodology

The synthesis of 2-(Ethylthio)ethylamine can be achieved through various routes. A common
and reliable method involves the reaction of 2-chloroethylamine with sodium ethanethiolate.
This nucleophilic substitution reaction is efficient and proceeds with good yield.
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Experimental Protocol: Synthesis of 2-
(Ethylthio)ethylamine

Materials:

Sodium ethanethiolate (NaSEt)
e 2-Chloroethylamine hydrochloride
e Sodium hydroxide (NaOH)

o Ethanol (anhydrous)

o Diethyl ether

« Distilled water

e Round-bottom flask

» Reflux condenser

o Magnetic stirrer

e Separatory funnel

« Distillation apparatus
Procedure:

o Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic
stirrer, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or
argon). Cool the solution in an ice bath.

o Addition of Ethanethiol: Slowly add ethanethiol to the cooled sodium hydroxide solution. The
reaction is exothermic, so maintain the temperature below 10 °C. Stir the mixture for 30
minutes to ensure complete formation of sodium ethanethiolate.
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» Reaction with 2-Chloroethylamine: In a separate flask, dissolve 2-chloroethylamine
hydrochloride in water and neutralize it with a stoichiometric amount of sodium hydroxide
solution.

e Nucleophilic Substitution: Slowly add the aqueous solution of 2-chloroethylamine to the
ethanolic solution of sodium ethanethiolate.

o Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure. Add water to the residue and extract the
product with diethyl ether (3 x 50 mL).

 Purification: Combine the organic extracts and wash them with brine. Dry the organic layer
over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary
evaporation.

« Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain
pure 2-(Ethylthio)ethylamine.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-(Ethylthio)ethylamine.

Applications in Drug Development

The unique structural features of 2-(Ethylthio)ethylamine make it a valuable precursor in the
synthesis of various pharmaceutically active compounds.
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o Histamine Hz Receptor Antagonists: The ethylthioethylamino moiety is a key structural
component in several histamine Hz receptor antagonists, which are used to treat conditions
like peptic ulcers and gastroesophageal reflux disease (GERD). For instance, it serves as a
building block for the synthesis of Cimetidine, one of the earliest and most well-known Hz
receptor antagonists.

» Radioprotective Agents: The presence of a sulfur atom and an amino group in close
proximity imparts potential radioprotective properties. Amifostine, a well-known
cytoprotective agent, shares a similar structural motif (a thio-phosphate derivative of a
related aminothiol), highlighting the importance of this functionality in mitigating the harmful
effects of radiation.

o Chelating Agents: The nitrogen and sulfur atoms can act as ligands to chelate metal ions.
This property is exploited in the design of drugs for treating heavy metal poisoning.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-
(Ethylthio)ethylamine. It is a flammable liquid and can cause skin and eye irritation.

GHS Hazard Information

Pictogram Hazard Class Hazard Statement
o H226: Flammable liquid and
& Flammable liquids
vapor.

| Skin corrosion/irritation H315: Causes skin irritation.

I Serious eye damage/eye H319: Causes serious eye

: irritation irritation.

I Specific target organ toxicity —  H335: May cause respiratory

: Single exposure irritation.

Handling and Storage Recommendations

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat.
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o Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
heat, sparks, and open flames.

e In case of exposure:
o Skin contact: Immediately wash with plenty of soap and water.

o Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

o Inhalation: Move the person to fresh air and keep comfortable for breathing.

o Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(Ethylthio)ethylamine is a versatile and valuable chemical intermediate with significant
applications, particularly in the pharmaceutical industry. A thorough understanding of its
molecular structure, physicochemical properties, and reactivity is essential for its effective and
safe use in research and development. This guide has provided a comprehensive overview of
these aspects, grounded in established scientific principles and data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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